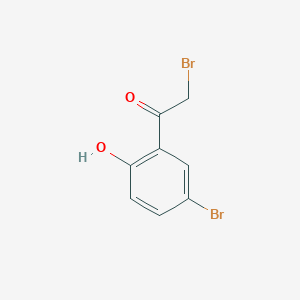

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIUHYVCSFQKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373587 | |

| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67029-74-7 | |

| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5'-Dibromo-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone with potential applications in pharmaceutical and chemical research. This document details a plausible synthetic pathway, including experimental protocols for each step, and provides key characterization data.

Introduction

This compound (CAS No: 67029-74-7) is a substituted acetophenone derivative. Halogenated hydroxyphenyl ethanones are valuable intermediates in organic synthesis, often serving as precursors for the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmacologically active agents. This guide outlines a two-step synthesis beginning with the readily available 4-bromophenol.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the intermediate, 5-bromo-2-hydroxyacetophenone, via a Fries rearrangement of 4-bromophenyl acetate. The second step is the selective alpha-bromination of this intermediate to yield the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 5-Bromo-2-hydroxyacetophenone (Intermediate)

This procedure is based on the Fries rearrangement of 4-bromophenyl acetate.

Step 1: Acetylation of 4-Bromophenol

A solution of 4-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is cooled in an ice bath. Triethylamine (1.1 eq) is added, followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-bromophenyl acetate.

Step 2: Fries Rearrangement

4-Bromophenyl acetate (1.0 eq) is heated with an excess of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) at a temperature ranging from 110-160°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and carefully quenched by the addition of ice and hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to afford 5-bromo-2-hydroxyacetophenone.

Synthesis of this compound (Target Compound)

This procedure outlines the alpha-bromination of 5-bromo-2-hydroxyacetophenone. It is important to note that the presence of the activating hydroxyl group on the aromatic ring can lead to competitive ring bromination. The choice of brominating agent and reaction conditions is crucial for selective alpha-bromination. Using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl₄) under reflux is a common method to favor alpha-bromination over aromatic substitution.

Experimental Procedure:

To a solution of 5-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous carbon tetrachloride, N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added. The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC. After the starting material is consumed, the reaction mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Data Presentation

Physicochemical Properties

| Property | 5-Bromo-2-hydroxyacetophenone | This compound |

| CAS Number | 1450-75-5 | 67029-74-7 |

| Molecular Formula | C₈H₇BrO₂ | C₈H₆Br₂O₂ |

| Molecular Weight | 215.04 g/mol | 293.94 g/mol |

| Appearance | White to off-white crystalline solid[1] | Yellow crystalline solid[2][3] |

| Melting Point | 58-61 °C | 66-70 °C[3] or 55-63 °C[2] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~11.0-12.0 (s, 1H, Ar-OH)

-

δ ~7.8 (d, 1H, Ar-H)

-

δ ~7.5 (dd, 1H, Ar-H)

-

δ ~6.9 (d, 1H, Ar-H)

-

δ ~4.4 (s, 2H, -CH₂Br)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~195 (C=O)

-

δ ~160 (C-OH)

-

δ ~138 (Ar-C)

-

δ ~135 (Ar-C)

-

δ ~122 (Ar-C)

-

δ ~120 (Ar-C)

-

δ ~115 (Ar-C-Br)

-

δ ~30 (-CH₂Br)

Predicted Mass Spectrum (EI):

-

Major fragments would be expected from the loss of Br, CO, and CH₂Br. The molecular ion peaks [M]⁺ and [M+2]⁺ with approximately equal intensity, and [M+4]⁺ with a smaller intensity, would be characteristic of a dibrominated compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for the synthesis and purification.

Safety Information

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reagent Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Handle with extreme care and use only in a fume hood.

-

Aluminum Chloride (AlCl₃): Reacts violently with water. It is corrosive and causes severe burns.

-

Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water.

-

Bromine: Highly corrosive and toxic. Causes severe burns.

-

-

Product Hazards: this compound is expected to be an irritant and potentially harmful. Handle with care.

This guide provides a framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The proposed protocols may require optimization based on laboratory conditions and available equipment.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Evaluation of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone of interest in medicinal chemistry. Due to limited direct experimental data on its biological activity, this document also presents a hypothesized mechanism of action based on structurally similar compounds. Detailed experimental protocols are provided to enable the scientific community to investigate its potential as an anti-inflammatory agent through the inhibition of the NF-κB and MAPK signaling pathways.

Physicochemical Properties

This compound, with the CAS number 67029-74-7, is a substituted acetophenone. Its core structure consists of a phenyl ring substituted with a hydroxyl group, two bromine atoms, and an ethanone group. The presence of these functional groups suggests its potential for various chemical reactions and biological activities.

A summary of its key physicochemical properties is presented in Table 1. While experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indicated to be available from commercial suppliers, specific peak data is not widely published in publicly accessible literature. Predicted ¹³C NMR data is also noted by some vendors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67029-74-7 | ChemWhat[1], Guidechem[2] |

| Molecular Formula | C₈H₆Br₂O₂ | ChemWhat[1], Guidechem[2] |

| Molecular Weight | 293.94 g/mol | ChemWhat[1], Guidechem[2] |

| Melting Point | 66-70 °C | ChemWhat[1] |

| Appearance | Yellow crystalline solid | Chem-Impex[3] |

| Storage Temperature | 2-8°C, Inert atmosphere | Guidechem[2] |

Experimental Protocols

Proposed Synthesis

2.1.1. Synthesis of 1-(5-bromo-2-hydroxyphenyl)ethanone (Precursor)

The precursor can be synthesized via electrophilic substitution or acylation reactions on appropriately substituted aromatic rings.[4]

2.1.2. α-Bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone

The final product can be synthesized by the selective α-bromination of the precursor. A general, environmentally friendly method utilizing N-bromosuccinimide (NBS) and ultrasound irradiation in a PEG-400 and water solvent system has been reported for similar acetophenones and could be adapted.[5]

Experimental Procedure (Adapted):

-

In a suitable reaction vessel, dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a 1:2 mixture of PEG-400 and water.

-

Add N-bromosuccinimide (1.0 eq) to the solution with stirring.

-

Subject the reaction mixture to ultrasonic irradiation (18-25 kHz, 300 W).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The logical workflow for the proposed synthesis is depicted in the diagram below.

Analytical Methods

A validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound is not described in the available literature. However, a reverse-phase HPLC method for the analysis of a structurally related compound, ethanone, 2-bromo-1-(4-bromophenyl)-, can be adapted.

Proposed HPLC Method:

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at a suitable wavelength (to be determined empirically, likely around 254 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Method development and validation would be required to determine the optimal gradient, exact wavelength, and other parameters for robust quantification.

Biological Activity and Signaling Pathways (Hypothesized)

Direct experimental evidence for the biological activity of this compound is currently lacking. However, a structurally analogous compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This inhibition is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Based on this strong evidence from a closely related molecule, it is hypothesized that This compound also possesses anti-inflammatory activity mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Proposed Mechanism of Action

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like receptors), triggering intracellular signaling cascades. This leads to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Concurrently, inflammatory stimuli activate the MAPK pathway, leading to the phosphorylation and activation of kinases such as p38 and JNK. These activated MAPKs can further contribute to the inflammatory response by activating other transcription factors and enhancing the stability of pro-inflammatory mRNAs.

It is proposed that this compound inhibits one or more key steps in these pathways, such as the phosphorylation of IκBα, the nuclear translocation of NF-κB, or the phosphorylation of p38 and JNK MAPKs.

The hypothesized signaling pathway and the proposed points of inhibition by this compound are illustrated in the following diagram.

Experimental Protocols for Biological Evaluation

To test the hypothesis that this compound has anti-inflammatory properties, the following experimental protocols can be employed.

3.2.1. In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay provides a preliminary screening for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare stock solutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with PBS.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solution at different concentrations.

-

For the control, mix 0.5 mL of the BSA solution with 0.5 mL of PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

3.2.2. NF-κB Activation Assay (Western Blot)

This assay determines if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include unstimulated and vehicle-treated controls.

-

-

Cell Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the NF-κB p65 subunit.

-

Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to confirm the purity of the fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. A decrease in nuclear p65 in treated cells compared to the LPS-stimulated control indicates inhibition of NF-κB translocation.

-

3.2.3. MAPK Phosphorylation Assay (Western Blot)

This assay assesses the effect of the compound on the phosphorylation (activation) of key MAPK proteins.

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the NF-κB activation assay.

-

-

Protein Extraction:

-

Lyse the cells to obtain whole-cell protein extracts.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe separate membranes with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK).

-

To ensure equal protein loading, strip the membranes and re-probe with antibodies against total p38 and total JNK.

-

-

Analysis:

-

Quantify the band intensities of the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total MAPK in treated cells compared to the LPS-stimulated control indicates inhibition of MAPK activation.

-

The logical flow of the proposed biological evaluation is presented in the diagram below.

Conclusion

This compound is a chemical entity with defined physicochemical properties but largely unexplored biological potential. Based on the strong anti-inflammatory activity of a structurally similar compound, a compelling hypothesis is put forth that this molecule may act as an inhibitor of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, analysis, and biological evaluation of this compound, encouraging further research into its potential as a novel therapeutic agent.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 67029-74-7): Synthesis, Potential Biological Activity, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone based on available chemical information and data from closely related analogs. To date, specific experimental data on the synthesis, biological activity, and spectroscopic properties of this exact compound (CAS 67029-74-7) are limited in publicly accessible literature. The information presented herein is intended to serve as a technical guide and a starting point for further research.

Introduction

This compound is a halogenated aromatic ketone. Its structure, featuring two bromine atoms and a phenolic hydroxyl group, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Halogenated phenols and acetophenones are known pharmacophores that can exhibit a range of biological activities. This guide summarizes the known properties of this compound, proposes a detailed synthetic protocol based on established methods for analogous compounds, explores potential biological activities by examining related molecules, and provides an overview of expected analytical characterization.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 67029-74-7 | |

| Molecular Formula | C₈H₆Br₂O₂ | |

| Molecular Weight | 293.94 g/mol | |

| Synonyms | 5-BROMO-2-HYDROXYPHENACYL BROMIDE; 2,5'-DIBROMO-2'-HYDROXYACETOPHENONE | |

| Melting Point | 66-70 °C | |

| Storage Temperature | 2-8°C, Inert atmosphere |

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the reviewed literature. However, a reliable synthetic route can be proposed based on the well-established bromination of hydroxyacetophenones. The precursor for this synthesis is 1-(5-bromo-2-hydroxyphenyl)ethanone (also known as 5'-bromo-2'-hydroxyacetophenone), for which synthesis methods are documented.

Synthesis of the Precursor: 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 1450-75-5)

A common method for the synthesis of 5-Bromo-2-hydroxyacetophenone is the Fries rearrangement of 4-bromophenyl acetate.

Experimental Protocol:

-

To a three-neck flask, add p-bromophenol (92 g, 536 mmol).

-

At 0°C, slowly add acetyl chloride (46 g, 590 mmol) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Increase the temperature to 130°C and add aluminum chloride (128 g, 965 mmol) in portions.

-

Maintain the reaction mixture at 130°C with stirring for 2 hours.

-

After the reaction is complete, cool the mixture and add ice-water to quench the reaction.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Proposed Synthesis of this compound

The final product can be synthesized by the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone. The following protocol is adapted from the synthesis of similar 2-bromo-1-(hydroxyphenyl)ethanones.

Experimental Protocol:

-

Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone (e.g., 10 g, 46.5 mmol) in a suitable solvent such as chloroform or methylene chloride (e.g., 50 ml) in a round-bottom flask.

-

Optionally, add a catalytic amount of an acid, such as concentrated sulfuric acid, to facilitate the reaction.

-

With stirring, add bromine (e.g., 2.5 ml, 48.8 mmol) dropwise to the solution. The reaction can be carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), quench the reaction by adding water.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer with a drying agent like anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available. However, the activities of structurally similar compounds provide insights into its potential pharmacological applications.

Potential Anti-inflammatory Activity

A closely related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1], isolated from the sea horse Hippocampus kuda, has demonstrated significant anti-inflammatory properties. This compound was shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in activated microglia. Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying mechanism of this anti-inflammatory effect was identified as the inhibition of key signaling pathways. Specifically, SE1 was found to block the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38. Additionally, it prevented the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB)

Spectroscopic and Synthetic Profile of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for the compound 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document leverages established principles of organic spectroscopy and synthetic methodology to present a comprehensive and predictive analysis. The information herein is intended to serve as a valuable resource for the synthesis, purification, and characterization of this and structurally related compounds.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone. The presence of two bromine atoms, a hydroxyl group, and a carbonyl group imparts significant reactivity and distinct spectroscopic characteristics to the molecule.

Technical Guide to the Crystal Structure of Bromo-Hydroxyphenyl Ethanones: A Case Study of 2-Bromo-1-(4-hydroxyphenyl)ethanone

Introduction

Bromo-hydroxyphenyl ethanone derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceuticals.[1] Their structural characterization is paramount for understanding their reactivity and for the rational design of new therapeutic agents. This document provides a detailed overview of the synthesis, crystal structure, and experimental protocols for 2-Bromo-1-(4-hydroxyphenyl)ethanone, a well-characterized member of this family. The compound is noted for its utility in the synthesis of adrenaline-type drugs.[2][3]

Crystallographic Data Summary

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals a monoclinic system with two independent molecules in the asymmetric unit.[2][3] These molecules form one-dimensional chains through intermolecular O—H⋯O hydrogen bonds.[2][3] Key crystallographic data obtained from single-crystal X-ray diffraction are summarized below.

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.6495 (15) Åb = 15.052 (3) Åc = 14.3562 (19) Åβ = 123.224 (7)° |

| Volume | 1563.5 (5) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 5.20 mm⁻¹ |

| Crystal Size | 0.38 × 0.34 × 0.29 mm |

| Reflections Collected | 7916 |

| Independent Reflections | 3064 |

| R_int | 0.058 |

| Final R indices [I > 2σ(I)] | R₁ = 0.053, wR₂ = 0.142 |

Data sourced from Qing & Zhang (2009).[2][3]

Experimental Protocols

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

The synthesis of the title compound was achieved through the bromination of 4-hydroxyacetophenone.[2]

-

Dissolution: 4-Hydroxyacetophenone (10 g, 73.4 mmol) was dissolved in chloroform (50 ml) at 338 K.

-

Acidification: Concentrated sulfuric acid (3.80 ml) was added to the solution with stirring.

-

Bromination: After 10 minutes of stirring, bromine (3.9 ml, 76.1 mmol) was added to the reaction mixture. The reaction proceeded for 5 hours.

-

Quenching and Extraction: The reaction was quenched with water (60 ml). The aqueous layer was separated and extracted with chloroform.

-

Washing and Drying: The combined organic extracts were washed with a saturated aqueous sodium bicarbonate solution (30 ml) and dried over magnesium sulfate (MgSO₄).

-

Purification: The solvent was evaporated under reduced pressure to yield the crude product, which was then recrystallized.

Single-Crystal X-ray Diffraction

The determination of the crystal structure followed a standard protocol for small molecule crystallography.[2]

-

Data Collection: A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer. Data were collected at 293 K using graphite-monochromated Mo Kα radiation.

-

Data Reduction: The collected data frames were processed using the SAINT-Plus software for integration of the reflection intensities. A multi-scan absorption correction was applied using SADABS.[3]

-

Structure Solution: The crystal structure was solved by direct methods using the SHELXS97 program.[3]

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[3] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram outlines the logical flow from sample preparation to final structure validation for the crystallographic analysis of 2-Bromo-1-(4-hydroxyphenyl)ethanone.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 2,5'-Dibromo-2'-hydroxyacetophenone, is a halogenated aromatic ketone with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenolic ring, makes it a valuable precursor for the synthesis of a variety of complex molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the known chemical properties, reactivity, and stability of this compound, drawing upon data from structurally related analogues to infer its behavior where specific information is not available. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential applications in drug discovery, including its role as a potential covalent inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of two bromine atoms and a hydroxyl group on the aromatic ring, in addition to the α-bromo ketone, contributes to its specific physical and chemical characteristics.

| Property | Value |

| CAS Number | 67029-74-7 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Melting Point | 66-70 °C |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. Insoluble in water. |

| pKa (predicted) | 6.92 ± 0.43 |

Table 1: Physicochemical Properties of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the α-bromo ketone, the phenolic hydroxyl group, and the electron-withdrawing bromine atom on the aromatic ring.

α-Bromo Ketone Moiety

The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion, providing a convenient route to a diverse array of derivatives.

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate, or in the presence of an acid, the ketone can tautomerize to an enol. This enol or enolate is the key intermediate in the α-halogenation of ketones. The general mechanism for acid-catalyzed α-bromination involves the formation of an enol, which then acts as a nucleophile to attack molecular bromine.[1]

Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This group can also undergo etherification or esterification reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in the case of this compound, the aromatic ring is already substituted.

Aromatic Ring

The bromine atom at the 5-position of the phenyl ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.

Stability

While specific stability data for this compound is not extensively documented, general knowledge of α-bromo ketones suggests that it should be stored in a cool, dry place away from light and incompatible materials such as strong bases and nucleophiles. Over time, α-bromo ketones can be susceptible to hydrolysis and can be lachrymatory. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2-hydroxyacetophenone (Precursor)

A common method for the synthesis of 5-Bromo-2-hydroxyacetophenone is through the electrophilic bromination of 2-hydroxyacetophenone.

-

Materials: 2-hydroxyacetophenone, N-Bromosuccinimide (NBS), Acetic Acid.

-

Procedure:

-

Dissolve 2-hydroxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate of 5-Bromo-2-hydroxyacetophenone is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: α-Bromination of 5-Bromo-2-hydroxyacetophenone

The following protocol is adapted from the bromination of a structurally similar compound, 5-chloro-2-hydroxyacetophenone.[2]

-

Materials: 5-Bromo-2-hydroxyacetophenone, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 5-Bromo-2-hydroxyacetophenone (0.01 M) in glacial acetic acid (10 mL) in a round-bottom flask with constant stirring.

-

Prepare a 25% (v/v) solution of bromine in glacial acetic acid.

-

Add the bromine solution (7 mL) dropwise to the stirred solution of the acetophenone derivative.

-

Continue stirring at room temperature. The product, this compound, will start to precipitate.

-

Once the reaction is complete (monitored by TLC), the solid product is filtered, washed with water, and then crystallized from ethanol to yield the purified product.

-

Applications in Drug Development

While specific applications of this compound in drug development are not extensively detailed in the literature, its structural motifs are of significant interest to medicinal chemists.

Intermediate for Heterocyclic Synthesis

α-Bromo ketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, many of which are scaffolds for biologically active molecules.

Potential as a Covalent Inhibitor

The α-bromo ketone functionality is a known "warhead" for targeted covalent inhibitors.[3][4] These inhibitors form a permanent covalent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.

Given the reactivity of the α-carbon, it is plausible that this compound or its derivatives could be designed as covalent inhibitors for specific enzymes implicated in disease.

Antimicrobial Activity

Some studies on related hydroxyacetophenone derivatives have reported antibacterial and antifungal activities.[5] The presence of bromine atoms in the structure of this compound may enhance its antimicrobial properties, making it a lead compound for the development of new anti-infective agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-hydroxyacetophenone.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

The Synthetic Versatility of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone possessing multiple reactive sites that render it a valuable building block in modern organic synthesis. The presence of an α-bromo ketone moiety, a phenolic hydroxyl group, and bromine atom on the aromatic ring opens up a plethora of possibilities for the construction of complex molecular architectures, particularly diverse heterocyclic systems. This technical guide explores the potential applications of this versatile reagent, providing detailed experimental protocols and quantitative data to facilitate its use in research and development, particularly in the realm of medicinal chemistry and drug discovery.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the direct bromination of a suitable precursor, 1-(5-bromo-2-hydroxyphenyl)ethanone. This method is analogous to the preparation of similar α-bromo-hydroxyacetophenones.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(5-bromo-2-hydroxyphenyl)ethanone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium acetate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath, and a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then carefully poured into ice-cold water, resulting in the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is dissolved in dichloromethane and washed sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted bromine and acetic acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Potential Applications in Heterocyclic Synthesis

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of various biologically relevant heterocyclic scaffolds.

Synthesis of Substituted Benzofurans

The intramolecular cyclization of phenols bearing an α-haloketone is a well-established method for the synthesis of benzofurans, a core structure in many pharmaceutical agents.

Logical Relationship Diagram:

Caption: Pathway to substituted benzofurans.

Experimental Protocol: Synthesis of 5-Bromo-2-benzoylbenzofuran derivative

Materials:

-

This compound

-

Potassium carbonate (anhydrous)

-

Acetone or Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in acetone or DMF, anhydrous potassium carbonate (2.0-3.0 eq) is added.

-

The reaction mixture is stirred at reflux for 4-6 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel or recrystallization from a suitable solvent affords the pure 5-bromo-2-benzoylbenzofuran derivative.

Quantitative Data (Predicted):

| Product | Starting Material | Reagents | Solvent | Yield (%) |

| 5-Bromo-2-benzoylbenzofuran derivative | This compound | K₂CO₃ | Acetone | 85-95 |

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis provides a straightforward route to thiazole-containing compounds, which are known for their wide range of pharmacological activities.

Experimental Workflow Diagram:

Caption: Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole

Materials:

-

This compound

-

Thiourea

-

Ethanol

Procedure:

-

A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3-5 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to give the desired 2-amino-4-(5-bromo-2-hydroxyphenyl)thiazole.

-

Further purification can be achieved by recrystallization from ethanol.

Quantitative Data (Predicted):

| Product | Starting Material | Reagent | Solvent | Yield (%) |

| 2-Amino-4-(5-bromo-2-hydroxyphenyl)thiazole | This compound | Thiourea | Ethanol | 80-90 |

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and isoflavonoids and exhibit a wide range of biological activities. They can be synthesized via the Claisen-Schmidt condensation.

Reaction Pathway Diagram:

Caption: Synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Substituted Chalcone

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred for 12-24 hours.

-

The mixture is then poured into crushed ice and acidified with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the pure chalcone derivative.

Quantitative Data (Predicted):

| Product | Starting Material | Reagent | Solvent | Yield (%) |

| Substituted Chalcone | This compound | Aromatic Aldehyde, NaOH | Ethanol | 70-85 |

Conclusion

This compound is a promising and versatile intermediate in organic synthesis. Its unique combination of reactive functional groups provides a robust platform for the synthesis of a wide array of heterocyclic compounds, including benzofurans, thiazoles, and chalcones. The experimental protocols and predictive data presented in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover even more synthetic possibilities, solidifying its role as a key building block in the chemist's toolbox.

The Evolving Landscape of Phenacyl Bromides: A Technical Guide to the Biological Activity of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Within this landscape, substituted phenacyl bromides, a class of α-haloketones, have emerged as versatile scaffolds for the development of compounds with a wide spectrum of biological activities. This technical guide focuses on the derivatives of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, exploring their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents. While direct and extensive research on this specific parent compound and its derivatives is nascent, this paper will draw upon data from structurally related compounds to provide a comprehensive overview and guide future research.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the parent compound, this compound, can be achieved through the bromination of a substituted hydroxyacetophenone. A general synthetic approach involves the electrophilic substitution of bromine onto the aromatic ring, followed by α-bromination of the ketone.

One plausible synthetic route is the bromination of 2-hydroxyacetophenone. This can be achieved using bromine in glacial acetic acid under reflux conditions. Subsequent α-bromination can be carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like methanol with an acidic catalyst to favor the desired product.[1]

Derivatives can be synthesized by introducing various substituents on the phenyl ring of the starting acetophenone or by reacting the parent compound with different nucleophiles to displace the α-bromo group, leading to a diverse library of compounds for biological screening.

Anticancer Activity of Structurally Related Compounds

While specific data for this compound derivatives is limited, extensive research on analogous brominated chalcones and phenacyl bromides demonstrates significant anticancer potential. These compounds often exhibit cytotoxicity against various cancer cell lines, with their efficacy influenced by the substitution pattern on the aromatic rings.

For instance, a study on 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, a related chalcone derivative, demonstrated moderate activity against the MCF-7 breast cancer cell line.[2] The presence of bromo, methoxy, and hydroxy groups is known to contribute to the anticancer properties of chalcones.[2] Other research on bis-phenacyl bromide-based heterocyclic derivatives has shown potent cytotoxicity against MCF7 and PC-3 cancer cell lines, with some derivatives surpassing the efficacy of doxorubicin.[3]

Table 1: Anticancer Activity of Representative Brominated Phenyl Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 | [2] |

| Doxorubicin (Reference) | MCF-7 | 10.61 | [2] |

| Bis-phenacyl bromide derivatives | IC50 (µM) | [3] | |

| Derivative 5a | MCF7 | < 0.417 | [3] |

| Derivative 5d | MCF7 | < 0.417 | [3] |

| Derivative 5e | MCF7 | < 0.417 | [3] |

| Derivative 12 | MCF7 | < 0.417 | [3] |

| Derivative 25 | MCF7 | < 0.417 | [3] |

| Derivative 28a | MCF7 | < 0.417 | [3] |

| Derivative 34 | MCF7 | < 0.417 | [3] |

| Derivative 5a-e, 13, 18, 34, 35, 36 | PC-3 | < 10 | [3] |

Antimicrobial Activity of Related Derivatives

The antimicrobial potential of brominated phenolic compounds is another area of significant interest. The presence of bromine and hydroxyl groups on the phenyl ring is often associated with antimicrobial activity. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[4]

Table 2: Antimicrobial Activity of Representative Brominated Phenyl Derivatives

| Compound/Derivative | Microbial Strain | MIC (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [4] |

Experimental Protocols

General Synthesis of Substituted Phenacyl Bromides

A common method for the synthesis of the parent scaffold involves the bromination of a substituted hydroxyacetophenone. For example, to synthesize 2-bromo-1-(4-hydroxyphenyl)ethanone, 4-hydroxyacetophenone is dissolved in a suitable solvent like chloroform at an elevated temperature (e.g., 338 K).[5] Concentrated sulfuric acid is added, followed by the dropwise addition of bromine.[5] The reaction mixture is stirred for several hours, after which it is quenched with water.[5] The organic layer is separated, washed with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by crystallization.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[4]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Potential Mechanisms of Action and Signaling Pathways

The biological activity of phenacyl bromide derivatives often stems from their ability to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

The anticancer effects of related compounds have been linked to the induction of apoptosis (programmed cell death). Mechanistic studies on bis-phenacyl bromide derivatives have shown that their cytotoxicity involves the induction of apoptosis, as evidenced by increased expression of pro-apoptotic proteins like caspase-7, cytochrome C, BAX, and p53, and decreased levels of the anti-apoptotic protein BCL-2.[3] These compounds can also cause cell cycle arrest, often in the sub-G1 phase.[3]

A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in activated microglia.[6] These pathways are also crucial in cancer cell proliferation and survival, suggesting a potential mechanism for the anticancer activity of this compound derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating Bis-Phenacyl Bromide-Based Bis-Heterocyclic Templates as Anticancer Prototypes and Potential PARP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals.

Introduction

This compound is a halogenated aromatic ketone of interest to researchers in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a reactive α-bromo ketone and a substituted phenol, makes it a potential building block for the synthesis of more complex molecules and heterocyclic compounds. This guide provides a summary of its known properties, commercial availability, and a general overview of synthetic and characterization methodologies relevant to this class of compounds.

Chemical Properties and Commercial Availability

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, basic chemical properties and a list of commercial suppliers have been compiled.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 67029-74-7 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Physical State | Solid |

Commercial Suppliers

A number of chemical suppliers list this compound in their catalogs. The purity and available quantities may vary between suppliers. Researchers are advised to contact the vendors directly for the most current information. Potential suppliers include:

-

Shanghai Sinch Parmaceuticals Tech. Co. Ltd.

-

Shanghai Hanhong Scientific Co.,Ltd.

-

ShangHai AmK Pharmaceutical Technology Co., Ltd.

-

Shanghai Boyners Pharm-Tech Co., Ltd.

-

ShangHai Wisacheam Pharmaceutical Co., Ltd.

Synthesis and Characterization Workflow

Due to the limited specific literature on the synthesis of this compound, a general workflow for the synthesis and characterization of similar α-bromo aromatic ketones is presented below. This diagram illustrates the logical progression from starting materials to a well-characterized final compound.

Caption: A logical workflow for the synthesis and characterization of α-bromo aromatic ketones.

Experimental Protocols

Example Synthesis of a Related Compound: 2-Bromo-1-(4-hydroxyphenyl)ethanone

Materials:

-

4-Hydroxyacetophenone

-

Chloroform

-

Concentrated Sulfuric Acid

-

Bromine

-

Water

-

Saturated aqueous Sodium Bicarbonate solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 338 K.

-

With stirring, add concentrated sulfuric acid (3.80 ml, 1.84 g/ml) to the solution.

-

After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.

-

After 5 hours, quench the reaction with water (60 ml).

-

Separate the layers and extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (30 ml).

-

Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: This protocol is for a related compound and would require optimization and adaptation for the synthesis of this compound. Appropriate safety precautions must be taken when handling bromine and strong acids.

Applications in Drug Discovery and Development

While the specific biological activity and applications of this compound are not well-documented, α-bromo aromatic ketones are a class of compounds known for their utility as intermediates in the synthesis of various biologically active molecules. The presence of two bromine atoms and a hydroxyl group on the phenyl ring of the target compound offers multiple sites for chemical modification, making it a potentially versatile scaffold for the development of novel therapeutic agents.

The general workflow for investigating the potential of a new chemical entity in a drug discovery context is illustrated below.

Caption: A simplified workflow for the early stages of drug discovery.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While there is a notable absence of in-depth scientific literature detailing its synthesis, biological activity, and specific applications, this guide provides a foundation of its known properties and general methodologies relevant to its compound class. Further research is required to fully elucidate the potential of this molecule. Researchers interested in this compound are encouraged to perform their own detailed characterization and investigation into its synthetic utility and biological properties.

Navigating the Synthesis and Handling of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: A Technical Guide for Researchers

For research and development purposes only. Not for medicinal, household, or other uses.

This technical guide provides an in-depth overview of the safety, handling, and synthesis of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, a key intermediate in various chemical syntheses. The information is intended for qualified researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the limited availability of specific safety data for this exact compound, this guide draws upon information from structurally similar molecules and general principles of handling alpha-bromo ketones. Extreme caution is advised.

Compound Profile and Hazard Identification

Based on data for similar compounds like 1-(5-Bromo-2-hydroxyphenyl)ethanone and other brominated acetophenones, the following hazards should be assumed[1][2]:

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Causes serious eye irritation and may cause severe eye damage.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation[1] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the presumed hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Take off contaminated clothing and wash it before reuse[3].

-

Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.

General Hygiene:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid creating dust when handling the solid compound.

First Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[2].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention[2].

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Experimental Protocols: Synthesis

The synthesis of α-bromo ketones is a common transformation in organic chemistry. A general procedure for the α-bromination of a related acetophenone, 4-hydroxyacetophenone, is provided below as a reference. This protocol would likely require adaptation and optimization for the synthesis of this compound.

Reference Protocol: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone[4]

This protocol describes the bromination of 4-hydroxyacetophenone. A similar approach could be investigated for the bromination of 1-(5-bromo-2-hydroxyphenyl)ethanone.

-

Dissolution: Dissolve 1-(5-bromo-2-hydroxyphenyl)ethanone in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid with stirring.

-

Bromination: Slowly add a stoichiometric amount of bromine (or an alternative brominating agent like N-Bromosuccinimide) to the reaction mixture. The reaction may be performed at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by pouring the solution into water.

-

Extraction: If a non-aqueous solvent was used, separate the layers and extract the aqueous layer with the organic solvent.

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final product.

Below is a workflow diagram illustrating a potential synthesis pathway.

Caption: General workflow for the synthesis of this compound.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough literature review before commencing any experimental work. Researchers must exercise their own judgment and take all necessary precautions to ensure their safety and the safety of others in the laboratory.

References

Methodological & Application

Protocol for the synthesis of chalcones using 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone.

Application Note: Synthesis of Novel α-Bromo Chalcones

Protocol for the Synthesis of Chalcones using 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone and Various Aromatic Aldehydes via Claisen-Schmidt Condensation

Introduction

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are a class of naturally occurring compounds belonging to the flavonoid family.[1][2] They consist of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities.[1][2] Chalcones have garnered significant attention from the scientific community due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3]

The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][4] This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of an alkali catalyst.[5][6] This application note provides a detailed protocol for the synthesis of novel α-bromo chalcones, a potentially valuable subclass for further functionalization, using this compound as the ketone component.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. A strong base, such as potassium hydroxide (KOH), deprotonates the α-carbon of the this compound to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (ethanol) to form a β-hydroxyketone adduct. This adduct readily undergoes base-catalyzed dehydration to yield the final, stable, conjugated α,β-unsaturated ketone, which is the desired α-bromo chalcone.

Caption: Generalized Reaction Mechanism for α-Bromo Chalcone Synthesis.

Experimental Protocol

Materials and Equipment

-

This compound

-

Various substituted aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (Rectified Spirit)[7]

-

Distilled Water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Beakers, measuring cylinders, and funnels

-

Büchner funnel and filter paper for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Standard laboratory glassware

General Synthesis Procedure

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol) and the desired substituted benzaldehyde (5 mmol) in 20-30 mL of ethanol.[4]

-

Reaction Initiation : Cool the flask in an ice bath. While stirring vigorously, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid and a precipitate begins to form.[7]

-

Reaction : Allow the mixture to stir at room temperature. The reaction time can vary from 4 to 24 hours.[7][9] Monitor the reaction's progress by TLC using a suitable mobile phase (e.g., 10% ethyl acetate in hexane).[10]

-

Isolation : Once the reaction is complete (indicated by the consumption of the starting materials), pour the reaction mixture into a beaker containing crushed ice (~100 g).[4]

-

Neutralization : Acidify the mixture by slowly adding dilute hydrochloric acid or glacial acetic acid until it is neutral to litmus paper. This will cause the chalcone product to precipitate fully.[7]

-

Filtration : Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the washings are neutral.

-

Drying : Air-dry the crude product or dry it in a desiccator.

-

Purification : Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or rectified spirit.[7]

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and analysis of α-bromo chalcones.

Data Presentation

Table 1: Representative Synthetic Results

The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various aromatic aldehydes.

| Entry | Aromatic Aldehyde (R-CHO) | Product Name | Expected Yield (%) |

| 1 | Benzaldehyde | (2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | 60-75 |

| 2 | 4-Chlorobenzaldehyde | (2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 65-80 |

| 3 | 4-Methoxybenzaldehyde | (2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-85 |

| 4 | 4-Nitrobenzaldehyde | (2E)-2-bromo-1-(5-bromo-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-90 |

Note: Yields are hypothetical and may vary based on specific reaction conditions and purification efficiency.

Table 2: Expected Spectroscopic Data

This table provides expected characteristic spectral data for the synthesized α-bromo chalcones based on known values for similar compounds.[9][10][11]

| Analysis | Characteristic Signal | Expected Range/Value |

| FT-IR (cm⁻¹) | C=O (α,β-unsaturated ketone) | 1640-1685 |

| C=C (alkene) | 1550-1610 | |

| C-Br (bromoalkane) | 550-690 | |

| O-H (phenolic) | 3200-3600 (broad) | |

| ¹H NMR (δ, ppm) | Phenolic OH | ~12.0 (singlet, intramolecular H-bond) |

| Aromatic Protons | 6.8-8.2 (multiplets) | |

| Vinylic Proton (-CH=) | 7.8-8.5 (singlet) | |

| ¹³C NMR (δ, ppm) | C=O (carbonyl carbon) | 188-195 |

| Cβ (vinylic carbon) | 138-148 | |

| Cα (vinylic carbon, attached to Br) | 118-125 | |

| Mass Spec (MS) | Molecular Ion Peak (M⁺) | [M]⁺ and [M+2]⁺ peaks (due to Br isotopes) |

Note: Exact chemical shifts (δ) will depend on the solvent used and the specific substituents on the aromatic aldehyde.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

This compound and other α-haloketones are lachrymatory and skin irritants. Avoid inhalation and direct contact.

-

Potassium hydroxide (KOH) and hydrochloric acid (HCl) are corrosive. Handle with care.

-

Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

This protocol outlines a reliable and straightforward method for the synthesis of novel α-bromo chalcones using this compound. The Claisen-Schmidt condensation is a versatile reaction, and by varying the aromatic aldehyde, a diverse library of chalcone derivatives can be generated. These compounds serve as valuable scaffolds for researchers in medicinal chemistry and drug development, offering a platform for creating new therapeutic agents with potentially enhanced biological activities.[12][13]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments | MDPI [mdpi.com]

Application Notes and Protocols: The Role of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the versatile intermediate, 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, in the synthesis of pharmaceutical compounds. This document outlines its primary applications in the synthesis of two major classes of biologically active molecules: chalcones and benzofurans. Detailed experimental protocols, based on established synthetic methodologies for analogous compounds, are provided to guide researchers in their drug discovery and development efforts.

Introduction